molecular formula C10H12N2O2 B13937835 2-(5-Aminobenzo[d]oxazol-6-yl)propan-2-ol

2-(5-Aminobenzo[d]oxazol-6-yl)propan-2-ol

Cat. No.: B13937835
M. Wt: 192.21 g/mol
InChI Key: UVEHLBZCGRWYBO-UHFFFAOYSA-N
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Description

2-(5-Aminobenzo[d]oxazol-6-yl)propan-2-ol is a chemical compound with the molecular formula C10H12N2O2 and a molecular weight of 192.22 g/mol . This compound is characterized by the presence of an aminobenzo[d]oxazole moiety attached to a propan-2-ol group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Aminobenzo[d]oxazol-6-yl)propan-2-ol typically involves the reaction of 5-nitrobenzo[d]oxazole with isopropanol in the presence of a reducing agent such as palladium on carbon (Pd/C) under hydrogen atmosphere. The reaction conditions include a temperature range of 25-30°C and a pressure of 1-2 atm. The nitro group is reduced to an amino group, resulting in the formation of this compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as Pd/C and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(5-Aminobenzo[d]oxazol-6-yl)propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(5-Aminobenzo[d]oxazol-6-yl)propan-2-ol is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 2-(5-Aminobenzo[d]oxazol-6-yl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminobenzo[d]oxazole moiety can bind to active sites of enzymes, modulating their activity. This interaction can lead to changes in biochemical pathways and cellular processes, making the compound valuable in medicinal chemistry and drug design .

Comparison with Similar Compounds

Similar Compounds

    2-(5-Nitrobenzo[d]oxazol-6-yl)propan-2-ol: Similar structure but with a nitro group instead of an amino group.

    2-(5-Hydroxybenzo[d]oxazol-6-yl)propan-2-ol: Contains a hydroxy group instead of an amino group.

    2-(5-Methylbenzo[d]oxazol-6-yl)propan-2-ol: Features a methyl group in place of the amino group.

Uniqueness

2-(5-Aminobenzo[d]oxazol-6-yl)propan-2-ol is unique due to its specific aminobenzo[d]oxazole structure, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

2-(5-amino-1,3-benzoxazol-6-yl)propan-2-ol

InChI

InChI=1S/C10H12N2O2/c1-10(2,13)6-3-9-8(4-7(6)11)12-5-14-9/h3-5,13H,11H2,1-2H3

InChI Key

UVEHLBZCGRWYBO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC2=C(C=C1N)N=CO2)O

Origin of Product

United States

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